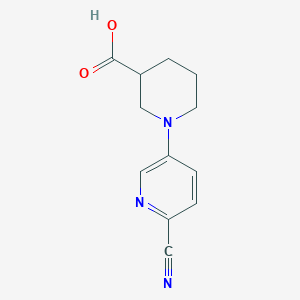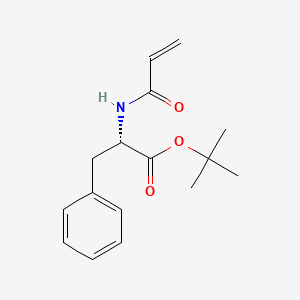![molecular formula C11H16BrNO2S B6647169 N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)
N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine is a chemical compound that is commonly referred to as 'Bromantane'. It was first synthesized in the 1980s in Russia as an anti-asthenic drug. Over the years, it has gained popularity as a nootropic agent due to its cognitive-enhancing properties.
Wirkmechanismus
Bromantane's mechanism of action is not fully understood. However, it is believed to work through the modulation of dopamine and serotonin levels in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.
Biochemical and Physiological Effects:
Bromantane has been shown to have several biochemical and physiological effects. It increases the release of dopamine and serotonin in the brain, which leads to an improvement in mood, motivation, and cognitive function. It also increases the expression of BDNF, which promotes the growth and survival of neurons. Bromantane has been shown to have a neuroprotective effect against oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Bromantane in lab experiments is its cognitive-enhancing properties. It can improve memory, attention, and learning in animal studies, which makes it a useful tool for studying cognitive function. However, one limitation of using Bromantane in lab experiments is its limited availability. It is not widely available, and its synthesis is complex, which makes it expensive.
Zukünftige Richtungen
There are several future directions for Bromantane research. One area of interest is its potential as a treatment for cognitive disorders such as ADHD and Alzheimer's disease. Another area of interest is its potential as a performance-enhancing drug in sports. Additionally, there is a need for more research on the long-term effects of Bromantane use and its safety profile. Overall, Bromantane has shown promising results in animal studies, and further research is needed to determine its potential as a therapeutic agent.
Synthesemethoden
Bromantane is synthesized through the reaction of 2-bromo-4-methylbenzyl chloride with 2-methylsulfonyl ethylamine in the presence of a base. The reaction yields N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine as the final product.
Wissenschaftliche Forschungsanwendungen
Bromantane has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, attention, and learning in animal studies. In a study conducted on rats, Bromantane was found to increase the release of dopamine in the prefrontal cortex, which is responsible for executive function. This suggests that Bromantane may be beneficial in treating cognitive disorders such as ADHD and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-9-3-4-10(11(12)7-9)8-13-5-6-16(2,14)15/h3-4,7,13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOWMXHCADJQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCS(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647088.png)
![7-[[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6647096.png)

![5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6647112.png)
![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)

![[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)



![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylsulfonyl)butanoic acid](/img/structure/B6647173.png)
![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile](/img/structure/B6647179.png)

